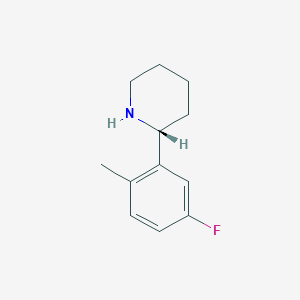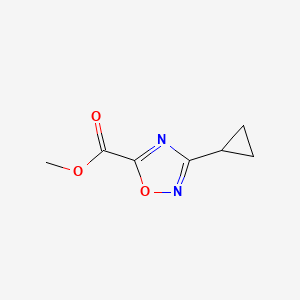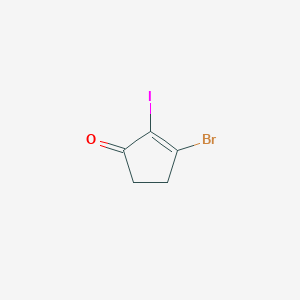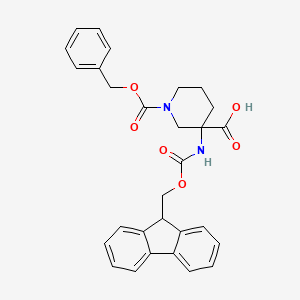
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with fluorenyl and benzyloxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The key steps in the synthesis may include:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the Amide Bond: The protected piperidine is then reacted with benzyloxycarbonyl chloride to form the amide bond.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification techniques.
化学反应分析
Types of Reactions
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid will depend on its specific application. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
相似化合物的比较
Similar Compounds
N-Boc-piperidine-3-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the fluorenylmethoxycarbonyl (Fmoc) group.
N-Cbz-piperidine-3-carboxylic acid: Similar in structure but with a benzyloxycarbonyl (Cbz) protecting group instead of the Fmoc group.
Uniqueness
3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is unique due to the presence of both Fmoc and Cbz protecting groups, which provide specific reactivity patterns and stability under certain conditions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
属性
分子式 |
C29H28N2O6 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC 名称 |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C29H28N2O6/c32-26(33)29(15-8-16-31(19-29)28(35)37-17-20-9-2-1-3-10-20)30-27(34)36-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,34)(H,32,33) |
InChI 键 |
DFIFLWAMFLFGPB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
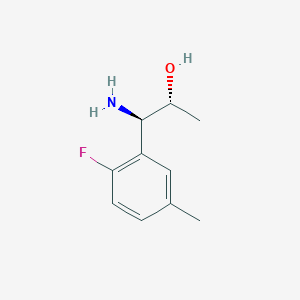
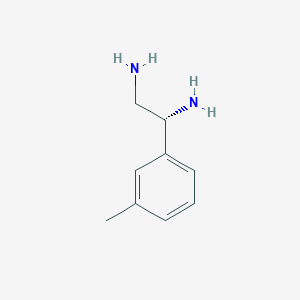
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
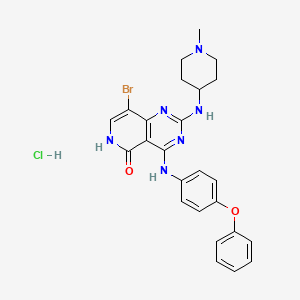
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
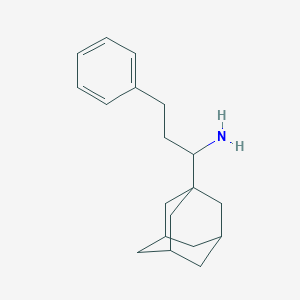
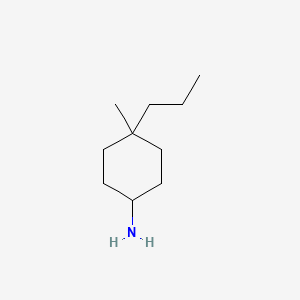
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)

